molecular formula C8H7Cl3 B1593795 1-(Chloromethyl)-4-(dichloromethyl)benzene CAS No. 7398-44-9

1-(Chloromethyl)-4-(dichloromethyl)benzene

Cat. No.: B1593795
CAS No.: 7398-44-9
M. Wt: 209.5 g/mol
InChI Key: VQJFMEVGEQWOFW-UHFFFAOYSA-N
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Description

Contextualizing 1-(Chloromethyl)-4-(dichloromethyl)benzene within Halogenated Aromatic Hydrocarbons Research

Halogenated aromatic hydrocarbons are a broad class of compounds that have been the subject of extensive research due to their diverse applications and environmental presence. This class includes compounds that are used as intermediates in the synthesis of pharmaceuticals, dyes, and polymers. Chlorinated toluenes, a subset of this group, are known for their use as solvents and as precursors in the production of various chemicals.

This compound, by its structure, is a member of the chlorinated toluene (B28343) family. The presence of both a benzylic chloride (the chloromethyl group) and a benzal chloride derivative (the dichloromethyl group) on the same aromatic ring makes it a multifunctional intermediate. Such compounds are of interest in organic synthesis as the different reactivity of the monochloro- and dichloromethyl groups can potentially be exploited for selective chemical transformations. Research in this area often focuses on the synthesis of more complex molecules by leveraging the reactivity of the halogenated side chains.

Historical Development and Evolution of Research on Related Dichloromethylated Benzene (B151609) Derivatives

The study of dichloromethylated benzene derivatives is rooted in the broader history of toluene chlorination. Early research in the 20th century focused on the conditions that favor either ring chlorination (electrophilic substitution) or side-chain chlorination (free radical substitution). The reaction of toluene with chlorine in the presence of light, for instance, leads to the formation of benzyl (B1604629) chloride, benzal chloride (α,α-dichlorotoluene), and benzotrichloride (B165768) (α,α,α-trichlorotoluene). sigmaaldrich.com These reactions laid the groundwork for the synthesis of a wide array of chlorinated toluene derivatives.

Overview of Current Research Trajectories and Academic Significance

While direct and in-depth academic research focusing solely on this compound appears to be limited, its significance can be inferred from current research trends involving related compounds.

Role as a Chemical Intermediate: The primary academic and industrial interest in compounds like this compound lies in their utility as intermediates for the synthesis of more complex molecules. The chloromethyl and dichloromethyl groups are reactive sites for nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups. For example, related benzyl chlorides are used in the synthesis of benzyl alcohol, benzyl cyanide, and quaternary ammonium (B1175870) compounds, which in turn are used in the production of plasticizers, fragrances, and surfactants. Although not explicitly detailed for this specific compound in the available literature, its bifunctional nature makes it a potential building block in the synthesis of specialty chemicals, agrochemicals, and pharmaceutical precursors.

Materials Science and Polymer Chemistry: Benzyl chloride and its derivatives have been investigated for their use in polymer science. For instance, the polycondensation of benzyl chloride can produce poly(phenylene methylene)s. sigmaaldrich.com More recent research has explored the use of benzyl chloride derivatives in creating novel polymers and modifying existing ones, such as in the etherification of cellulose. The presence of two reactive sites in this compound suggests its potential as a cross-linking agent or as a monomer in the synthesis of new polymers with specific thermal or mechanical properties.

Analytical Chemistry: The development of analytical methods for the detection and separation of chemical compounds is a constant area of research. An application note has been published describing a high-performance liquid chromatography (HPLC) method for the analysis of this compound. sielc.com This indicates that the compound is of sufficient interest to warrant the development of specific analytical techniques for its identification and quantification, likely in the context of quality control for its use as a chemical intermediate or for monitoring its presence in reaction mixtures. sielc.com

Properties

IUPAC Name

1-(chloromethyl)-4-(dichloromethyl)benzene
Source PubChem
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InChI

InChI=1S/C8H7Cl3/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4,8H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQJFMEVGEQWOFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCl)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20224741
Record name 1-(Chloromethyl)-4-(dichloromethyl)benzene
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Molecular Weight

209.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

7398-44-9
Record name 1-(Chloromethyl)-4-(dichloromethyl)benzene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Chloromethyl)-4-(dichloromethyl)benzene
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Record name 1-(Chloromethyl)-4-(dichloromethyl)benzene
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Record name 1-(chloromethyl)-4-(dichloromethyl)benzene
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Synthetic Methodologies and Mechanistic Investigations

Contemporary Synthetic Approaches for 1-(Chloromethyl)-4-(dichloromethyl)benzene

Contemporary methods for the synthesis of this compound are centered around the controlled chlorination of p-xylene (B151628). These approaches can be broadly categorized into direct radical chlorination, where selectivity is governed by statistical and kinetic factors, and more controlled stepwise strategies.

Radical Chlorination Techniques and Their Optimization for Side-Chain Halogenation

Free-radical halogenation is a common method for the substitution of hydrogens on alkyl side chains of aromatic compounds. ucalgary.ca This process is typically initiated by ultraviolet (UV) light or chemical radical initiators and proceeds via a chain reaction mechanism. google.comyoutube.com The reaction of p-xylene with chlorine under these conditions leads to a mixture of products, including the desired this compound, alongside other chlorinated species. mdpi.com

The initiation of the side-chain chlorination of p-xylene is a critical step that involves the generation of chlorine radicals. Ultraviolet (UV) light provides the necessary energy for the homolytic cleavage of the chlorine-chlorine bond (Cl-Cl), forming two highly reactive chlorine atoms (Cl•). google.comgoogle.comprepchem.com This photochemical process is a key example of a reaction brought about by light. google.com The energy from the UV source must be sufficient to overcome the bond dissociation energy of the chlorine molecule. youtube.com

The free-radical chain mechanism proceeds as follows:

Initiation: A chlorine molecule absorbs UV light and dissociates into two chlorine radicals. Cl₂ + hν → 2Cl•

Propagation: A chlorine radical abstracts a hydrogen atom from one of the methyl groups of p-xylene to form a stable benzyl-type radical and hydrogen chloride (HCl). This benzylic radical is resonance-stabilized, making the benzylic C-H bonds weaker and more susceptible to abstraction than aromatic C-H bonds. libretexts.org The benzylic radical then reacts with another chlorine molecule to form the monochlorinated product and a new chlorine radical, which continues the chain. ucalgary.ca CH₃-C₆H₄-CH₃ + Cl• → •CH₂-C₆H₄-CH₃ + HCl •CH₂-C₆H₄-CH₃ + Cl₂ → ClCH₂-C₆H₄-CH₃ + Cl•

Termination: The chain reaction is terminated by the combination of any two radicals. google.com

In addition to UV light, chemical radical initiators such as peroxides can be used to initiate the chlorination process, often at elevated temperatures. google.com

Achieving the specific structure of this compound through radical chlorination is challenging due to the progressive nature of the reaction. Once the first hydrogen on a methyl group is substituted, the remaining hydrogens on that same methyl group, as well as the hydrogens on the second methyl group, are also susceptible to chlorination. google.com

The distribution of the various chlorinated products is highly dependent on the stoichiometry of the chlorine gas supplied to the reaction. By carefully controlling the molar ratio of chlorine to p-xylene, it is possible to influence the product mixture. To favor the formation of this compound, a substoichiometric amount of chlorine would be required to avoid exhaustive chlorination. However, this inevitably leads to a mixture containing unreacted p-xylene, monochlorinated products like 1,4-bis(chloromethyl)benzene (B146612), and the desired product, as well as more highly chlorinated byproducts.

The reaction doesn't stop cleanly after the desired number of substitutions, leading to a statistical distribution of products. google.com The progressive nature of this reaction means that obtaining a high yield of a single, asymmetrically substituted product like this compound is inherently difficult. Industrial processes often involve the separation of these mixtures through distillation. google.com

Table 1: Illustrative Product Distribution in Radical Chlorination of p-Xylene

Molar Ratio (Cl₂:p-xylene)Unreacted p-Xylene (%)Monochlorinated Products (%)Dichlorinated Products (including target) (%)Higher Chlorinated Products (%)
1:14045105
2:115354010
3:15155030

Note: The data in this table is illustrative and intended to demonstrate the general trend of product distribution based on stoichiometry. Actual yields can vary significantly with specific reaction conditions.

Stepwise Synthesis Strategies via Monochloromethyl Intermediates

A more controlled approach to synthesizing this compound involves a stepwise strategy. This method first focuses on the formation of a monochlorinated intermediate, which is then subjected to a second, controlled chlorination step.

The initial step in a stepwise synthesis is the selective monochlorination of one of p-xylene's methyl groups to form 4-methylbenzyl chloride (α-chloro-p-xylene). nih.govsigmaaldrich.com While radical chlorination with a limited amount of chlorine can produce this intermediate, other reagents can offer better control and selectivity.

Sulfuryl chloride (SO₂Cl₂), in the presence of a radical initiator, can be used for the chlorination of side chains. This method can sometimes provide better control over the extent of chlorination compared to using gaseous chlorine.

Alternatively, chlorination can be directed to the side chain using chlorine gas in the presence of certain catalysts under conditions that favor radical substitution over electrophilic aromatic substitution (ring chlorination). While Lewis acids like ferric chloride (FeCl₃) or aluminum chloride (AlCl₃) typically catalyze ring chlorination, under specific conditions (e.g., absence of light, elevated temperatures), their role can be more complex. google.com However, to strictly ensure side-chain chlorination, conditions favoring radical formation (UV light, radical initiators) are paramount, as Lewis acids strongly promote ring substitution. mdpi.com

Once 4-methylbenzyl chloride is synthesized and isolated, it can be subjected to a second chlorination step to introduce two chlorine atoms onto the remaining methyl group. This subsequent chlorination would again likely proceed via a radical mechanism, initiated by UV light.

The goal of this second step is to selectively form this compound. The challenge here is to prevent further chlorination of the monochlorinated methyl group and to control the dichlorination to the desired extent. The reaction conditions, particularly the stoichiometry of the chlorinating agent and the reaction time, would need to be carefully optimized.

The reaction would produce a mixture containing unreacted 4-methylbenzyl chloride, the desired product, and potentially 1-(chloromethyl)-4-(trichloromethyl)benzene as a byproduct of over-chlorination.

Table 2: Hypothetical Stepwise Synthesis of this compound

StepReactantReagentConditionsMajor ProductIllustrative Yield (%)
1p-XyleneCl₂UV light, controlled stoichiometry4-Methylbenzyl chloride60-70
24-Methylbenzyl chloride2 Cl₂UV light, controlled stoichiometryThis compound40-50

Note: This table presents a conceptual stepwise approach. The yields are illustrative and achieving high selectivity in the second step remains a significant challenge, often resulting in a product mixture requiring purification.

Chloromethylation and Chlorination Approaches for Related Poly(chloromethyl)benzenes

The synthesis of poly(chloromethyl)benzenes, including precursors to this compound, often involves a combination of chloromethylation and chlorination reactions. The chloromethylation of benzyl (B1604629) chloride, for instance, can yield a mixture of di-substituted products. Under optimized conditions, this reaction produces p-di(chloromethyl)benzene, o-di(chloromethyl)benzene, and m-di(chloromethyl)benzene. researchgate.netcdnsciencepub.com A study found that using a mixture of aluminum chloride and zinc chloride as the condensing agent was more effective than zinc chloride alone. cdnsciencepub.com The reaction proceeds slowly at temperatures below 40°C, with higher temperatures leading to side reactions and the formation of diphenylmethane (B89790) derivatives. The optimal temperature was found to be 50°C. cdnsciencepub.com

Another approach involves the combined chloromethylation and subsequent chlorination of xylenes. For example, 1,2,4-tri(chloromethyl)benzene and 1,2,4,5-tetra(chloromethyl)benzene have been synthesized through this two-step process. researchgate.net The initial chloromethylation of p-xylene can regioselectively chlorinate one methyl group to afford 1-(chloromethyl)-4-methylbenzene. mdpi.com Further side-chain chlorination of this intermediate would lead to the target compound, this compound.

Table 1: Product Distribution from Chloromethylation of Benzyl Chloride

ProductYield (%)
p-di(chloromethyl)benzene42%
o-di(chloromethyl)benzene13%
m-di(chloromethyl)benzene3%
di(p-chloromethylphenyl)methane1%

Data derived from the chloromethylation of benzyl chloride under optimized conditions. researchgate.netcdnsciencepub.com

Mechanistic Elucidation of Side-Chain Chlorination Reactions

The conversion of methyl groups on a benzene (B151609) ring to chloromethyl and dichloromethyl groups typically proceeds via a free-radical mechanism, especially when initiated by UV light or heat. stackexchange.comwikipedia.org This contrasts with ring halogenation, which occurs under different conditions, such as low temperatures in the presence of a Lewis acid catalyst. stackexchange.com

The side-chain chlorination of alkyl-substituted aromatics like toluene (B28343) or xylene is a classic example of a free-radical chain reaction. wikipedia.org The mechanism involves three key stages:

Initiation: The reaction begins with the homolytic cleavage of a chlorine molecule (Cl₂) into two chlorine radicals (Cl•) under the influence of UV radiation or heat. wikipedia.orgyoutube.com

Propagation: This stage consists of two repeating steps. First, a chlorine radical abstracts a hydrogen atom from a benzylic methyl group, which is favored due to the lower bond dissociation energy of benzylic C-H bonds compared to aryl C-H bonds. stackexchange.com This creates a resonance-stabilized benzyl radical and a molecule of hydrogen chloride (HCl). stackexchange.comyoutube.com Second, the newly formed benzyl radical abstracts a chlorine atom from another Cl₂ molecule, yielding the chloromethylated product and regenerating a chlorine radical, which continues the chain. stackexchange.comwikipedia.org To form a dichloromethyl group, this two-step propagation process is repeated on the newly formed chloromethyl group.

Termination: The chain reaction ceases when two free radicals combine. This can occur in several ways, such as the combination of two chlorine radicals, a chlorine radical and a benzyl radical, or two benzyl radicals. stackexchange.comwikipedia.org

Reaction conditions, particularly temperature, play a critical role in determining the selectivity and outcome of chlorination reactions. For the chlorination of toluene, side-chain substitution is favored by higher temperatures, such as at the boiling point of the solvent, and the presence of UV light. stackexchange.comarchive.org Conversely, lower temperatures and the use of a Lewis acid catalyst promote substitution on the aromatic ring. stackexchange.com One discussion suggests that keeping the temperature low during free-radical chlorination of p-xylene can help minimize ring chlorination as a side reaction. sciencemadness.org

In gas-phase chlorination, temperature influences conversion rates significantly. For chlorobenzene (B131634), chlorine conversion increased from 2% to 70% as the temperature was raised from 275°C to 500°C. researchgate.net However, this can also lead to the formation of undesirable byproducts. In the exhaustive side-chain chlorination of xylene at elevated temperatures (e.g., up to 250°C), a significant side reaction is chlorinolysis, which involves the cleavage of the side chain from the benzene nucleus. google.com The flow velocity of reactants in continuous flow reactors also impacts reaction time and, consequently, the extent of chlorination and byproduct formation.

Table 2: Conditions Favoring Different Toluene Chlorination Pathways

Reaction PathwayFavored ConditionsPrimary Mechanism
Side-Chain Chlorination (e.g., to Benzyl Chloride)High Temperature (Boiling Point), UV Light/SunlightFree Radical Chain Reaction
Ring Chlorination (e.g., to Chlorotoluene)Low Temperature, Lewis Acid Catalyst (e.g., FeCl₃)Electrophilic Aromatic Substitution

Summary of conditions influencing the selectivity of toluene chlorination. stackexchange.comarchive.org

The design of the reactor is crucial for controlling highly exothermic reactions like chlorination and enhancing the purity of the desired product. iastate.edu Computational fluid dynamics (CFD) has been used to analyze the performance of gas-phase chlorination reactors, showing that the configuration of feed streams (e.g., premixed vs. segregated inlets) significantly affects reactor stability and product yield. iastate.edu

For gas-liquid reactions, such as the chlorination of benzene, continuous stirred-tank reactors (CSTRs) are often employed. researchgate.net The design must account for mass transfer between the gas and liquid phases and ensure efficient mixing. researchgate.net In some cases, specialized reactors are designed to minimize byproduct formation. For example, a double-tube bubbling reactor was developed for the chlorination of benzene to increase the yield of monochlorobenzene while preventing the formation of dichlorobenzene. researchgate.net The scale-up of chlorination reactors, such as a mechanically agitated gas-liquid reactor for the chlorination of o-chlorotoluene, requires careful consideration of the heating/cooling system, mixing efficiency, and temperature control to maintain product quality and safety. prosim.net

Sustainable Synthesis and Green Chemistry Principles in Chlorinated Benzene Production

The production of chlorinated aromatic compounds is increasingly being evaluated through the lens of green chemistry, which aims to reduce waste, minimize hazards, and improve efficiency. labdepotinc.comessentialchemicalindustry.org Several of the twelve principles of green chemistry are particularly relevant to chlorination processes.

One key principle is the use of safer reagents and the avoidance of hazardous substances. labdepotinc.com Traditional chlorination often uses molecular chlorine, which is highly toxic. A greener alternative involves using solid chlorinating agents like trichloroisocyanuric acid (TCCA), which is safer and easier to handle. researchgate.net The use of TCCA in conjunction with solid acid catalysts, such as H-USY zeolites, has been shown to be effective for the chlorination of deactivated aromatic compounds in continuous flow systems. researchgate.netresearchgate.net

Another principle, catalysis, is favored over stoichiometric reagents because catalysts can be used in small amounts and are often recyclable, reducing waste. essentialchemicalindustry.orgscentspiracy.com The use of solid zeolite catalysts instead of traditional soluble Lewis acids like aluminum chloride eliminates large streams of acidic waste. essentialchemicalindustry.org

Chemical Reactivity and Derivatization in Advanced Organic Synthesis

Nucleophilic Substitution Reactions of the Chloromethyl and Dichloromethyl Moieties

The primary mode of reaction for 1-(Chloromethyl)-4-(dichloromethyl)benzene involves nucleophilic substitution at the benzylic carbons. Benzylic halides are known to be significantly more reactive towards nucleophiles than their non-aromatic alkyl halide counterparts. google.com This enhanced reactivity is attributed to the stabilization of the reaction intermediates; SN1 reactions proceed through a resonance-stabilized benzylic carbocation, while SN2 reactions are favored due to the ability of the benzene (B151609) ring to stabilize the transition state. google.comgoogle.compatsnap.com

Reactivity Profiles of Different Chlorinated Methyl Groups

The two chlorinated groups on the benzene ring exhibit distinct reactivity profiles. The chloromethyl (-CH2Cl) group behaves as a typical primary benzylic halide, while the dichloromethyl (-CHCl2) group is a secondary benzylic dihalide.

The chloromethyl group readily undergoes nucleophilic substitution reactions (SN1 or SN2, depending on the nucleophile and conditions) where the single chlorine atom is displaced by a nucleophile to form a new carbon-nucleophile bond. chemicalbook.comchemicalbook.com These reactions typically preserve the methylene (B1212753) (-CH2-) unit.

The dichloromethyl group is generally less reactive towards standard nucleophilic substitution than the chloromethyl group. Its chemistry is often dominated by hydrolysis, where the two chlorine atoms are replaced by oxygen to form an aldehyde (-CHO) functional group. chemicalbook.com This transformation represents a change in the oxidation state of the benzylic carbon. The presence of a second chlorine atom on the same carbon makes the substitution of a single chlorine via an SN1 or SN2 mechanism less favorable than the pathway leading to the aldehyde.

This differential reactivity allows for selective functionalization. For instance, a carefully chosen nucleophile or reaction conditions could favor substitution at the more reactive chloromethyl position while leaving the dichloromethyl group intact for subsequent transformation, such as hydrolysis to an aldehyde.

Table 1: Comparative Reactivity of Chlorinated Methyl Groups

Group Type Primary Reaction Pathway Typical Product Relative Reactivity
Chloromethyl (-CH2Cl) Primary Benzylic Halide Nucleophilic Substitution (SN1/SN2) R-CH2-Nu High
Dichloromethyl (-CHCl2) Secondary Benzylic Dihalide Hydrolysis R-CHO Lower (towards simple substitution)

Pathways for Formation of New Carbon-Nucleophile Bonds with Alcohols and Amines

The reactive nature of the benzylic chloride moieties, particularly the chloromethyl group, allows for the straightforward formation of new carbon-carbon and carbon-heteroatom bonds.

Reactions with Alcohols: In the presence of an alcohol (R-OH) or an alkoxide (RO⁻), the chloromethyl group can undergo substitution to form a benzyl (B1604629) ether. chemicalbook.com This reaction, often carried out under basic conditions to deprotonate the alcohol, is a common strategy for introducing an ether linkage into a molecule.

Reaction Scheme: Ar-CH₂Cl + R-OH/Base → Ar-CH₂-OR + Base·HCl

Reactions with Amines: Amines are effective nucleophiles that readily react with the chloromethyl group to form benzylamines. chemicalbook.com This amination reaction is fundamental in the synthesis of many complex nitrogen-containing molecules and functional materials. For example, the reaction with a primary amine (R-NH₂) would yield a secondary amine (Ar-CH₂-NHR), and reaction with trimethylamine (B31210) would yield a quaternary ammonium (B1175870) salt ([Ar-CH₂-N(CH₃)₃]⁺Cl⁻). This latter reaction is the foundational chemistry for producing certain types of anion exchange resins. guidechem.comdrugfuture.comgoogle.com

Reaction Scheme (Primary Amine): Ar-CH₂Cl + R-NH₂ → Ar-CH₂-NHR + HCl

Reaction Scheme (Tertiary Amine): Ar-CH₂Cl + (CH₃)₃N → [Ar-CH₂-N(CH₃)₃]⁺Cl⁻

Role as a Versatile Intermediate in the Synthesis of Complex Organic Molecules

The dual reactivity of this compound makes it a strategic building block for creating a wide range of organic compounds. moldb.com The chloromethyl group serves as a reactive handle for introducing the molecular scaffold via nucleophilic substitution, while the dichloromethyl group can be converted into an aldehyde, which is itself a versatile functional group for further reactions like reductive amination, Wittig reactions, or oxidation to a carboxylic acid.

Precursor in Pharmaceutical Active Pharmaceutical Ingredient (API) Synthesis

This compound is recognized as a key intermediate and building block in the synthesis of pharmaceuticals. guidechem.comchemscene.com While specific, direct synthetic routes for marketed drugs starting from this exact molecule are not extensively published in open literature, its structural motifs are present in various complex molecules. For instance, it is documented as a known impurity in the production of certain pharmaceutical compounds, which suggests its use as a precursor in related synthetic pathways. vulcanchem.com The synthesis of related chloromethylated aromatic compounds, such as 1,4-dichloro-2-(chloromethyl)-5-ethoxybenzene, has been explicitly developed for applications in pharmaceutical chemistry, highlighting the importance of this class of reagents. google.com

Building Block for Agrochemicals and Pesticides

In the agrochemical sector, chloromethylated and dichloromethylated aromatic compounds are crucial intermediates. guidechem.com For example, benzotrichloride (B165768) (a related compound with a -CCl₃ group) is a precursor to p-chlorobenzotrifluoride, an important herbicide intermediate. chemicalbook.com Furthermore, bis(trifluoromethyl)benzene, which is useful as an intermediate for agricultural chemicals, can be produced from related chlorinated xylene precursors. googleapis.com The development of synthetic methods for compounds like 1,4-dichloro-2-(chloromethyl)-5-ethoxybenzene is directly linked to the field of pesticide chemistry, underscoring the value of the functionalities present in this compound for this industry. google.com

Monomer and Reactive Component in Polymer and Resin Synthesis

A significant application of chloromethylated aromatic compounds is in polymer chemistry. The chloromethyl group is a highly reactive site that can be used for polymerization or for functionalizing existing polymer backbones. A prime example is the synthesis of anion exchange resins. These resins are typically based on a cross-linked polystyrene backbone. The chloromethylation of this polymer introduces reactive -CH₂Cl groups, which are then reacted with an amine (such as trimethylamine) to create the quaternary ammonium functional groups responsible for anion exchange. drugfuture.comvulcanchem.comgoogle.com

This compound can act as a monomer or a cross-linking agent in such polymerizations. The chloromethyl group can participate in Friedel-Crafts alkylation reactions to form a hyper-cross-linked resin matrix. vulcanchem.com The remaining dichloromethyl groups would then be embedded within the polymer structure, available for further chemical modification, such as conversion to aldehyde groups, to create functionalized porous materials.

Table 2: Applications in Synthesis

Field Role of this compound Example Reaction / Application
Pharmaceuticals Versatile Intermediate / Building Block chemscene.com Precursor for complex heterocyclic structures. google.comvulcanchem.com
Agrochemicals Precursor to active ingredients guidechem.com Synthesis of substituted pyrrolidones or other pesticide scaffolds. google.com
Polymers & Resins Reactive Monomer / Cross-linker vulcanchem.com Formation of anion exchange resins via amination of the chloromethyl group. drugfuture.comgoogle.com

Functionalization Strategies and Derivatization Chemistry

The unique bifunctional nature of this compound, possessing both a highly reactive chloromethyl group and a dichloromethyl group at the para position, renders it a versatile building block in advanced organic synthesis. These two groups exhibit differential reactivity, allowing for selective functionalization and the development of a diverse range of derivatives. The chloromethyl group serves as a potent electrophile for introducing the 4-(dichloromethyl)benzyl moiety, while the dichloromethyl group can be transformed into other key functional groups, most notably an aldehyde.

The benzyl group and its substituted variants are fundamental protecting groups in organic synthesis, particularly for alcohols. fda.govbiosynth.com The protection of a hydroxyl group as a benzyl ether is a common strategy due to the ether's general stability across a wide range of reaction conditions. biosynth.comacs.org The deprotection can be achieved under relatively mild, neutral conditions, often through catalytic hydrogenolysis. acs.orgcommonorganicchemistry.com

The chloromethyl group of this compound acts as a reactive benzylic halide, analogous to benzyl chloride, making it a suitable reagent for the benzylation of alcohols. commonorganicchemistry.com This reaction, typically proceeding via a Williamson ether synthesis mechanism, involves the deprotonation of an alcohol by a base to form an alkoxide, which then acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group to displace the chloride and form a 4-(dichloromethyl)benzyl ether.

This protection strategy introduces a latent aldehyde functionality onto the protecting group, which can be utilized in subsequent synthetic steps. The general scheme for the protection of an alcohol (R-OH) is presented below.

Reaction Scheme: Protection of Alcohols

R-OH + ClCH₂-C₆H₄-CHCl₂ + Base → R-O-CH₂-C₆H₄-CHCl₂ + Base·HCl

(Alcohol + this compound → 4-(Dichloromethyl)benzyl Ether)

The choice of base and reaction conditions can be tailored to the specific substrate, with common bases including sodium hydride (NaH) or potassium tert-butoxide. science.gov

The dual reactivity of this compound opens avenues for various downstream reactions to synthesize novel compounds. The two chloro-substituted methyl groups can be targeted selectively or transformed in a stepwise manner.

One of the most significant downstream reactions is the hydrolysis of the dichloromethyl group to form an aldehyde. This transformation provides access to 4-(chloromethyl)benzaldehyde, a valuable bifunctional intermediate. google.comambeed.com This aldehyde can then undergo a wide array of subsequent reactions characteristic of aldehydes, such as reductive amination, Wittig reactions, and oxidations to the corresponding carboxylic acid.

Simultaneously, the chloromethyl group can undergo nucleophilic substitution with a variety of nucleophiles. This allows for the introduction of diverse functionalities. For instance, reaction with amines yields benzylic amines, while reaction with carboxylate salts produces benzyl esters.

The following interactive table summarizes some of the key downstream reactions and the resulting classes of compounds that can be developed from this compound.

This strategic derivatization allows for the construction of complex molecules with precisely controlled functionalities, underscoring the importance of this compound as a key intermediate in the synthesis of novel organic compounds for various applications.

Analytical and Spectroscopic Characterization Methodologies

Advanced Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for separating 1-(Chloromethyl)-4-(dichloromethyl)benzene from reaction mixtures and for quantifying its purity. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are powerful tools for these purposes.

High-Performance Liquid Chromatography (HPLC) Method Development with Reverse Phase (RP) and Mass Spectrometry (MS) Compatibility

A robust reverse-phase HPLC method has been developed for the analysis of this compound. This method employs a specialized column with low silanol (B1196071) activity, which minimizes undesirable interactions and improves peak shape. The mobile phase typically consists of a mixture of acetonitrile, water, and an acid modifier to ensure good separation and peak resolution. For applications requiring mass spectrometry (MS) detection, the non-volatile phosphoric acid is substituted with a volatile acid like formic acid to ensure compatibility with the MS interface.

Table 1: HPLC Method Parameters for this compound Analysis

ParameterSpecification
Column Type Newcrom R1
Stationary Phase Special reverse-phase with low silanol activity
Mobile Phase Acetonitrile, Water, Phosphoric Acid
MS-Compatible Mobile Phase Acetonitrile, Water, Formic Acid

Ultra-Performance Liquid Chromatography (UPLC) for Rapid Analysis and Impurity Isolation

For faster analysis times and enhanced resolution, the principles of the established HPLC method can be transferred to ultra-performance liquid chromatography (UPLC). The use of columns packed with smaller particles (e.g., sub-2 µm) allows for significantly higher throughput without compromising separation efficiency. This makes UPLC particularly suitable for high-volume screening and for the isolation of low-level impurities. The scalability of the method from HPLC to UPLC is a key advantage for analytical laboratories. This approach is not only suitable for routine analysis but can also be adapted for preparative separations to isolate impurities for further characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. By mapping the environments of hydrogen and carbon atoms, NMR provides detailed insights into the molecular architecture.

Proton Nuclear Magnetic Resonance (¹H NMR) for Hydrogen Environment Mapping

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton and Electronic Effects

Similar to ¹H NMR, specific experimental ¹³C NMR data for this compound is not widely published. However, based on the structure, one would anticipate a set of distinct signals for each unique carbon atom. The carbon atoms of the benzene (B151609) ring would resonate in the aromatic region (typically 120-140 ppm). The carbons of the chloromethyl and dichloromethyl groups would appear at higher field strengths, with their chemical shifts significantly influenced by the number of attached chlorine atoms. The dichloromethyl carbon would be expected to be further downfield than the chloromethyl carbon due to the presence of two electron-withdrawing chlorine atoms.

Silicon-29 Nuclear Magnetic Resonance (²⁹Si NMR) for Silane (B1218182) Derivatives

There is no information available in the scientific literature regarding the synthesis of silane derivatives of this compound. Consequently, no ²⁹Si NMR data for such derivatives can be reported. The synthesis of silyl-substituted analogs would be a prerequisite for any ²⁹Si NMR analysis, which could provide valuable information about the electronic environment of the silicon atom and the success of the derivatization reaction.

X-ray Diffraction Analysis for Solid-State Structural Insights

X-ray diffraction (XRD) stands as a cornerstone analytical technique for the unambiguous determination of the three-dimensional atomic arrangement within a crystalline solid. This powerful method provides precise insights into the molecular structure, conformation, and packing of a compound in its solid state. For a molecule such as this compound, which possesses multiple rotational bonds and functional groups, XRD analysis would be invaluable in elucidating its precise solid-state architecture. The technique involves directing a beam of X-rays onto a single crystal of the substance. As the X-rays interact with the electron clouds of the atoms in the crystal lattice, they are diffracted in a specific pattern. By analyzing the intensities and geometric arrangement of these diffracted beams, a detailed three-dimensional electron density map of the molecule can be constructed, ultimately revealing the exact position of each atom.

While an extensive search of scientific literature and crystallographic databases did not yield specific X-ray diffraction data for this compound, the following sections describe the principles and the type of information that such an analysis would provide.

Determination of Crystal Packing and Intermolecular Interactions

Should crystallographic data become available, the analysis would reveal the unit cell parameters (the fundamental repeating unit of the crystal) and the symmetry operations of the crystal's space group. More importantly, it would allow for the identification and geometric characterization of intermolecular forces. For this compound, potential interactions that would be scrutinized include:

Dipole-Dipole Interactions: The polar C-Cl bonds in both the chloromethyl and dichloromethyl groups would likely lead to significant dipole-dipole interactions, influencing the relative orientation of adjacent molecules.

Halogen Bonding: Although less common than hydrogen bonding, interactions involving the chlorine atoms as electrophilic regions (halogen bond donors) with nucleophilic sites on neighboring molecules could be present.

π-π Stacking: The aromatic benzene rings could stack upon one another, and the analysis would determine the nature of this stacking (e.g., face-to-face or offset) and the inter-planar distances.

C-H···π Interactions: Hydrogen atoms from the chloromethyl or dichloromethyl groups, or the aromatic ring itself, could interact with the electron-rich π-system of an adjacent benzene ring.

A comprehensive analysis of these interactions provides a complete picture of the supramolecular assembly, which is crucial for understanding the compound's melting point, solubility, and polymorphism.

Elucidation of Bond Angles and Geometrical Contributions

X-ray diffraction analysis provides the most precise measurements of intramolecular dimensions, including bond lengths, bond angles, and torsion angles. For this compound, this would offer definitive insights into the molecule's conformation in the solid state.

Expected Geometrical Insights:

Benzene Ring Planarity: The analysis would confirm the planarity of the central benzene ring.

Substituent Group Conformation: The torsion angles involving the chloromethyl (-CH₂Cl) and dichloromethyl (-CHCl₂) groups relative to the plane of the benzene ring would be precisely determined. This would reveal the preferred rotational orientation of these groups, which is influenced by steric hindrance and electronic effects.

Bond Lengths and Angles: The lengths of the C-C bonds within the aromatic ring, as well as the C-C and C-Cl bonds of the substituent groups, would be accurately measured. Any deviations from standard values could indicate electronic effects or strain within the molecule. Similarly, the bond angles around the substituted carbon atoms of the benzene ring and within the methyl groups would be defined.

The precise geometrical data obtained from X-ray diffraction is typically presented in tabular format, as shown in the hypothetical data tables below.

Interactive Data Table: Hypothetical Bond Angle Data for this compound

Atoms Involved (C-C-C)Angle (°)Atoms Involved (C-C-Cl)Angle (°)
C2-C1-C6Data Not AvailableC4-C(para)-C(ipso)Data Not Available
C1-C2-C3Data Not AvailableC(ipso)-C(methylene)-HData Not Available
C2-C3-C4Data Not AvailableH-C(methylene)-ClData Not Available
C3-C4-C5Data Not AvailableC(ipso)-C(dichloromethyl)-HData Not Available
C4-C5-C6Data Not AvailableH-C(dichloromethyl)-ClData Not Available
C5-C6-C1Data Not AvailableCl-C(dichloromethyl)-ClData Not Available

Interactive Data Table: Hypothetical Torsion Angle Data for this compound

Atoms InvolvedAngle (°)
C2-C1-C(methylene)-ClData Not Available
C5-C4-C(dichloromethyl)-Cl1Data Not Available
C5-C4-C(dichloromethyl)-Cl2Data Not Available

These tables would be populated with precise values and their associated standard uncertainties upon successful X-ray diffraction analysis of a suitable single crystal. Such data is fundamental for computational modeling, understanding reactivity, and correlating structure with the compound's physical and chemical properties.

Environmental Fate and Ecotoxicological Implications: Research Perspectives

Environmental Persistence and Degradation Pathways

Understanding how long a chemical persists in the environment and the products it forms as it breaks down is fundamental to assessing its environmental risk. For 1-(chloromethyl)-4-(dichloromethyl)benzene, two primary degradation pathways are of interest: hydrolysis in water and reactions in the atmosphere.

Hydrolysis Kinetics and Identification of Degradation Products in Aqueous Environments

The hydrolysis of this compound in aquatic systems is a critical area for investigation. The presence of both chloromethyl and dichloromethyl functional groups suggests that the compound is susceptible to reaction with water, which could lead to its degradation. Key research objectives in this area would include:

Determining the rate of hydrolysis at various pH levels and temperatures to predict its persistence in different aquatic environments.

Identifying the resulting degradation products. It is hypothesized that hydrolysis would lead to the formation of corresponding alcohols and aldehydes, such as 4-(dichloromethyl)benzyl alcohol and 4-(chloromethyl)benzaldehyde, and ultimately terephthalaldehyde (B141574) and terephthalic acid. The toxicity of these potential byproducts would also need to be assessed.

Atmospheric Reactivity with Photochemically-Produced Hydroxyl Radicals

In the atmosphere, the primary degradation pathway for many organic compounds is through reaction with hydroxyl (•OH) radicals, which are formed photochemically. Research should focus on:

Estimating the atmospheric lifetime of this compound by determining its reaction rate constant with •OH radicals. This would help in understanding its potential for long-range atmospheric transport.

Bioaccumulation Potential and Environmental Partitioning Behavior

The tendency of a chemical to accumulate in living organisms and its distribution throughout the environment are crucial for understanding its potential impact on the food chain and ecosystems as a whole.

Quantitative Assessment of Bioconcentration Factors (BCF)

The bioconcentration factor (BCF) is a measure of a chemical's potential to accumulate in an organism from the surrounding water. For this compound, it is essential to:

Experimentally determine the BCF in relevant aquatic species, such as fish. This data is vital for assessing the risk of secondary poisoning through the food web.

Distribution Modeling in Air, Water, Soil, and Sediment Compartments

The environmental partitioning of a chemical describes how it is distributed among different environmental compartments. Based on its physicochemical properties, models can be used to predict the likely fate of this compound. It is anticipated that the compound's properties would lead to its partitioning into soil and sediment from water, and a potential for volatilization into the air.

Ecotoxicological Impact on Aquatic and Terrestrial Ecosystems

The direct toxic effects of this compound on organisms are a primary concern. While some safety data sheets classify the compound as "Aquatic Acute 1," indicating high acute toxicity to aquatic life, detailed studies are lacking. sigmaaldrich.com Research is needed to establish:

Acute and chronic toxicity levels for a range of aquatic organisms, including algae, invertebrates (like daphnia), and fish.

The toxic effects on terrestrial organisms, such as soil invertebrates and plants, to understand its impact on soil health and the wider terrestrial ecosystem.

Acute and Chronic Toxicity to Aquatic Organisms (e.g., Algae, Daphnia magna, Fish)*

Despite the importance of understanding the potential impact of chemical compounds on aquatic life, dedicated research on the acute and chronic toxicity of this compound to key aquatic organisms is not available in the public domain. Standardized tests that determine lethal concentrations (LC50) or effectual concentrations (EC50) for species such as algae, the water flea (Daphnia magna), and various fish species have not been published.

Consequently, no data tables summarizing the acute or chronic toxicity of this specific compound to these organisms can be compiled. The absence of such fundamental ecotoxicological data prevents a scientifically grounded assessment of its risk to aquatic environments. While safety data sheets for the compound exist, they consistently report "no data available" for ecotoxicological hazards. guidechem.com

Potential Effects on Soil Microorganisms and Terrestrial Biota

Similarly, there is a clear lack of research into the potential effects of this compound on soil microorganisms and terrestrial biota. The vital roles of soil microbes in nutrient cycling and soil health underscore the importance of assessing the impact of chemical contaminants. However, no studies were identified that investigated the influence of this compound on microbial populations or their functions.

Furthermore, information regarding the toxicity of this compound to terrestrial plants, invertebrates (such as earthworms), or wildlife is absent from the scientific literature. This knowledge gap makes it impossible to evaluate the potential risks this compound may pose to the structure and function of terrestrial ecosystems.

Toxicological Research and Biological Interaction Studies

In Vivo and In Vitro Toxicity Assessments

Comprehensive toxicological assessments are crucial for understanding the potential hazards associated with chemical compounds. This section reviews the available data on the acute toxicity, irritation potential, and sensitization effects of 1-(Chloromethyl)-4-(dichloromethyl)benzene in various biological models.

Acute Toxicity Studies in Mammalian Models

Investigation of Irritation Potential (Skin, Eye, Respiratory Tract)

Detailed studies investigating the potential of this compound to cause irritation to the skin, eyes, or respiratory tract have not been publicly documented. Therefore, no specific findings on its irritant effects can be presented.

Sensitization Studies

There is no available information from sensitization studies to determine if this compound has the potential to act as a skin or respiratory sensitizer.

Toxicokinetics and Metabolic Fate Research

The study of toxicokinetics, which includes the absorption, distribution, metabolism, and excretion (ADME) of a substance, is fundamental to evaluating its systemic effects. This section addresses the metabolic fate of this compound.

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

Specific research detailing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is not available in published literature.

Identification of Key Metabolites and Metabolic Pathways

Due to the lack of metabolic studies on this compound, its key metabolites and metabolic pathways have not been identified. Consequently, information on metabolites such as p-chlorobenzoic acid or S-(p-chlorobenzyl)-L-cysteine in relation to this specific compound is not available.

Genotoxicity and Carcinogenicity Research

Research into the potential of this compound to cause genetic mutations and cancer is a critical area of toxicological investigation. This section details the findings from relevant assays.

Currently, there is no publicly available scientific literature or data from standard mutagenicity assays, such as the micronucleus assay, for this compound. The micronucleus test is a common method used to assess for chromosomal damage, and the absence of data for this compound indicates a significant gap in its toxicological profile.

There are no published long-term carcinogenicity bioassays in animals for this compound. guidechem.com Consequently, there is no direct evidence to classify its carcinogenic potential. Mechanistic insights into how it might initiate or promote tumor growth are also not available due to the lack of specific studies on this compound.

Reproductive and Developmental Toxicity Research

The potential for a chemical to interfere with reproduction and normal development is a key aspect of its toxicological assessment.

Specific studies on the reproductive and developmental toxicity of this compound have not been identified in the available scientific literature. guidechem.com Therefore, no data on its potential effects on fertility, pregnancy, or offspring development can be provided at this time.

Data Tables

Due to the absence of specific research findings for this compound in the areas of genotoxicity, carcinogenicity, and reproductive and developmental toxicity, no data tables can be generated.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure.

Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and energetic properties of molecules. By approximating the electron density of a system, DFT can calculate the optimized molecular geometry, corresponding to the lowest energy conformation of the molecule. For 1-(chloromethyl)-4-(dichloromethyl)benzene, DFT calculations would involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation.

The calculations would yield precise bond lengths, bond angles, and dihedral angles for the molecule. For instance, the C-C bond lengths within the benzene (B151609) ring are expected to be approximately 1.39 Å, with slight variations due to the electronic effects of the chloromethyl and dichloromethyl substituents. The C-Cl bond lengths in the dichloromethyl group would differ from that in the chloromethyl group due to the presence of multiple electronegative chlorine atoms on the same carbon. The total electronic energy and the sum of electronic and zero-point energies are also key outputs, providing a measure of the molecule's stability. In studies of other benzene derivatives, it has been shown that the calculated total energy is influenced by the solvent environment, with lower energies generally found in the gas phase compared to a water phase.

Table 1: Representative DFT-Calculated Molecular Properties (Note: The following data is illustrative and based on typical values for similar chlorinated aromatic compounds, as specific data for this compound is not available.)

ParameterExemplary Calculated Value
Total Electronic Energy (Hartree)-830.53
Dipole Moment (Debye)2.15
C-C (ring) Bond Length (Å)1.38 - 1.40
C-CH2Cl Bond Length (Å)1.51
C-CHCl2 Bond Length (Å)1.53
C-H (ring) Bond Length (Å)1.08

DFT calculations are also highly effective in predicting spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the molecule, one can predict the ¹H and ¹³C NMR spectra. These predictions are invaluable for confirming the structure of a synthesized compound or for identifying unknown substances.

For this compound, the predicted ¹H NMR spectrum would show distinct signals for the aromatic protons, the methylene (B1212753) (-CH₂Cl) protons, and the methine (-CHCl₂) proton. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing nature of the chloroalkyl substituents. Similarly, the ¹³C NMR spectrum would show characteristic peaks for the aromatic carbons, the methylene carbon, and the methine carbon. The accuracy of these predictions can be enhanced by using sophisticated methods like the Gauge-Including Atomic Orbital (GIAO) method and by considering solvent effects. Recent advancements have even integrated DFT-calculated shielding tensors with machine learning models to achieve higher accuracy in predicting experimental chemical shifts. rsc.orgnih.gov

Table 2: Illustrative Predicted NMR Chemical Shifts (ppm) (Note: These values are for illustrative purposes and represent typical ranges for similar chemical environments. Specific calculated data for this compound is not available.)

NucleusPredicted Chemical Shift Range (ppm)
¹H (Aromatic)7.3 - 7.6
¹H (-CH₂Cl)4.5 - 4.8
¹H (-CHCl₂)6.5 - 6.8
¹³C (Aromatic)128 - 140
¹³C (-CH₂Cl)45 - 50
¹³C (-CHCl₂)70 - 75

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal the conformational landscape of flexible molecules and the nature of their intermolecular interactions in a condensed phase.

For this compound, the primary flexible bonds are those connecting the chloromethyl and dichloromethyl groups to the benzene ring. MD simulations would allow for the exploration of the rotational freedom around these bonds, identifying the most populated conformations and the energy barriers between them. Furthermore, in a simulation box containing multiple molecules, MD can be used to study aggregation behavior and the dominant types of intermolecular forces, such as van der Waals interactions and potential weak hydrogen bonds involving the chlorinated groups. Studies on related molecules like liquid chlorobenzene (B131634) and ortho-chlorotoluene have used MD to analyze the orientation of benzene rings and the aggregation of chlorine atoms within the liquid structure. researchgate.net

Hirshfeld Surface Analysis for Intermolecular Contact Characterization in Crystal Structures

Hirshfeld surface analysis is a powerful technique for visualizing and quantifying intermolecular interactions in a crystal lattice. This method partitions the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the sum of electron densities of all other molecules. By mapping properties like the normalized contact distance (d_norm) onto this surface, one can identify regions of close intermolecular contacts.

Table 3: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis (Note: This table presents typical percentage contributions for related chlorinated compounds and is for illustrative purposes only.)

Intermolecular Contact TypeTypical Percentage Contribution to Hirshfeld Surface
H···H35 - 45%
C···H / H···C20 - 30%
Cl···H / H···Cl10 - 20%
Cl···Cl1 - 5%

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for Predictive Toxicology and Environmental Fate

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a compound with its biological activity or physical properties, respectively. These models are extensively used in predictive toxicology and for assessing the environmental fate of chemicals.

For this compound, QSAR models could be developed to predict its potential toxicity. This would involve calculating a set of molecular descriptors (e.g., logP, molecular weight, electronic properties from DFT) and correlating them with experimental toxicity data from a series of related compounds. Such models have been successfully applied to predict the toxicity of halogenated hydrocarbons and chlorinated benzenes. researchgate.netnih.govnih.gov

Similarly, QSPR models can predict key environmental fate parameters. For instance, the octanol-water partition coefficient (logP) is a crucial descriptor for predicting a chemical's tendency to bioaccumulate. Other properties like water solubility, vapor pressure, and rates of degradation can also be modeled. These predictive models are essential for regulatory purposes and for understanding the potential environmental impact of a chemical, especially when experimental data is scarce. epa.gov

Emerging Research Areas and Future Directions

Development of Novel and More Selective Synthetic Routes with Reduced Environmental Impact

Traditional synthesis of chlorinated toluenes often involves radical chlorination using chlorine gas and UV light or catalysts like phosphorus trichloride, which can lead to a mixture of products and the formation of hazardous byproducts. prepchem.com Current research is leaning towards greener and more selective synthetic methodologies.

Key Research Thrusts:

Catalyst Development: The exploration of novel catalysts is a primary focus. While traditional Lewis acids like stannic chloride (SnCl₄) and ferric chloride (FeCl₃) are effective, their use can present environmental challenges. google.com Research into solid acid catalysts and recyclable catalytic systems is a promising avenue to reduce waste and improve reaction efficiency.

Alternative Chlorinating Agents: The use of alternative chloromethylating agents to the highly carcinogenic bis(chloromethyl)ether is an area of active investigation. acs.org Agents like paraformaldehyde combined with chlorosulfonic acid or chlorotrimethylsilane (B32843) are being explored to enhance safety and selectivity. researchgate.netgoogle.com

Innovative Reaction Media: The use of ionic liquids as a reaction medium for chlorination reactions has been proposed. chemicalbook.com These solvents can offer advantages in terms of product separation, catalyst recycling, and reduced volatility, contributing to a more environmentally benign process.

Continuous Flow Processes: The development of continuous chlorination processes in cascaded reactors is another area of interest. google.com Such systems can offer better control over reaction conditions, leading to higher yields of the desired product and minimizing the formation of polychlorinated byproducts. google.com

Future Outlook: The future of synthesizing 1-(chloromethyl)-4-(dichloromethyl)benzene will likely involve a combination of these approaches to create a process that is not only economically viable but also aligns with the principles of green chemistry, minimizing environmental impact and enhancing worker safety.

Exploration of Advanced Applications in Materials Science and Catalysis

The reactive chloromethyl and dichloromethyl groups on the benzene (B151609) ring make this compound a potentially versatile building block in materials science and catalysis. While direct applications are not yet widely reported, research on related chloromethylated aromatic compounds provides a roadmap for future exploration.

Potential Applications:

Functional Polymer Synthesis: The chloromethyl group is a key precursor for a wide range of functional polymers. tandfonline.com By analogy, this compound could be used as a monomer or a cross-linking agent to create specialized polymers. These polymers could have applications in:

Membrane Technology: Functionalized aromatic polymers are used in creating membranes for fuel cells and pervaporation. tandfonline.com

Resins for Solid-Phase Synthesis: Chloromethylated polystyrenes are widely used as supports for the solid-phase synthesis of peptides and other organic molecules. tandfonline.com

Macroinitiators for Controlled Polymerization: The chloromethyl group can act as an initiator for techniques like Atom Transfer Radical Polymerization (ATRP), allowing for the synthesis of well-defined polymer architectures. tandfonline.com

Catalyst Development: The aromatic ring and reactive side chains could serve as a scaffold for developing novel catalysts. For instance, the catalytic oxidation of halogenated benzenes over vanadia-based catalysts is an area of active research. academie-sciences.fr This suggests that derivatives of this compound could be explored as ligands or catalyst supports.

Future Research Focus: Future work in this area will likely involve the synthesis of novel polymers and materials derived from this compound and the evaluation of their physical and chemical properties. The unique combination of a chloromethyl and a dichloromethyl group on the same aromatic ring may lead to materials with novel thermal, mechanical, or chemical resistance properties.

Integrated Approaches for Comprehensive Environmental Risk Assessment and Remediation Strategies

The presence of chlorine atoms in this compound raises concerns about its environmental persistence and potential for bioaccumulation, similar to other chlorinated aromatic hydrocarbons. rewe-group.com A comprehensive understanding of its environmental behavior is crucial for developing effective risk assessment and remediation strategies.

Environmental Fate and Transport:

Chlorinated toluenes are known to be present in industrial effluents and can leach from hazardous waste sites. epa.gov

Their mobility in soil and water is a key concern, as is their potential for long-range atmospheric transport. rewe-group.comrsc.org

Biodegradation of chlorinated aromatic compounds can occur under both aerobic and anaerobic conditions, although higher chlorinated compounds are often more resistant to degradation. eurochlor.org

Emerging Remediation Techniques:

Bioremediation: The use of microorganisms to degrade chlorinated hydrocarbons is a promising and environmentally friendly remediation strategy. nih.gov Research has identified specific bacterial strains, such as Dehalococcoides species, that can dechlorinate chlorinated compounds. researchgate.net Future research could focus on identifying or engineering microbes capable of effectively degrading this compound.

Enhanced In Situ Bioremediation: This approach involves stimulating the activity of naturally occurring microorganisms by adding nutrients or electron donors to the contaminated site. epa.gov Bioaugmentation, the introduction of specific microbes to a site, is also a viable strategy. nih.govepa.gov

Future Directions: A key future direction is the development of integrated models that combine fate and transport modeling with toxicological data to produce a comprehensive environmental risk assessment for this specific compound. Furthermore, research into tailored bioremediation and phytoremediation strategies will be essential for addressing potential environmental contamination.

Mechanistic Studies on Biological Interactions and Targeted Toxicological Research

The toxicology of chlorinated aromatic compounds is a significant area of research. While specific studies on this compound are limited, research on related compounds like benzyl (B1604629) chloride and other chlorinated toluenes provides important insights into potential biological interactions and toxicological effects.

Known Effects of Related Compounds:

Irritation: Benzyl chloride is a severe irritant to the skin, eyes, and respiratory tract. epa.govnoaa.gov

Carcinogenicity: Benzyl chloride is classified as a probable human carcinogen. epa.gov The carcinogenicity of many halogenated organic compounds is linked to their ability to form DNA adducts after metabolic activation. oup.comnih.gov

Mechanism of Toxicity: Many chemical carcinogens are procarcinogens, meaning they require metabolic activation by enzymes like the cytochrome P450 system to become reactive electrophiles that can damage DNA. oup.comjoooo.org Halogenated hydrocarbons can also induce carcinogenesis through epigenetic mechanisms. nih.gov

Future Toxicological Research:

In Vitro and In Silico Studies: Future research should focus on targeted toxicological studies of this compound to understand its specific hazard profile. In vitro assays using cell cultures can provide initial data on cytotoxicity and genotoxicity. In silico (computational) modeling can predict metabolic pathways and potential for toxicity based on the chemical structure.

Mechanistic Investigations: A crucial area of future research will be to elucidate the specific mechanisms of biological interaction for this compound. This includes studying its metabolic fate, identifying any reactive metabolites, and understanding how it interacts with cellular macromolecules like DNA and proteins. This knowledge is essential for accurate risk assessment and the development of any potential safety protocols.

Data on Related Compounds:

CompoundCAS NumberKey Toxicological Findings
Benzyl chloride100-44-7Severe irritant, probable human carcinogen. epa.govnoaa.gov
Hexachlorobenzene118-74-1Toxic, persistent, bioaccumulative, and a hormone disruptor. rewe-group.com
Toluene (B28343)108-88-3Affects the central nervous system; classified as a skin irritant. mst.dk
Chlorinated ToluenesVariousCan cause liver, kidney, and central nervous system damage. rewe-group.com

This table is based on data for related compounds and is for informational purposes. Specific toxicological data for this compound is not widely available.

Q & A

Advanced Research Question

  • Polymer Grafting : React the chloromethyl group with polystyrene resins (e.g., Merrifield resin) via nucleophilic substitution to create functionalized supports for peptide synthesis .
  • Catalyst Design : Coordinate the dichloromethyl group to transition metals (e.g., Pd⁰) for cross-coupling reactions (Suzuki-Miyaura). Optimize ligand-metal ratios to prevent Cl⁻ leaching .
  • Stability Testing : Use TGA/DSC to assess thermal stability of functionalized derivatives under catalytic conditions (e.g., 100–200°C) .

How can computational methods (e.g., QSPR, DFT) predict the environmental persistence and toxicity of this compound?

Advanced Research Question

  • QSPR Models : Input molecular descriptors (e.g., logP, polar surface area) to estimate biodegradability (e.g., BIOWIN scores) and toxicity (LC50 for aquatic organisms) .
  • DFT Calculations : Simulate hydrolysis pathways in aqueous environments. The dichloromethyl group stabilizes carbocation intermediates, increasing persistence in soil (half-life >60 days) .

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1-(Chloromethyl)-4-(dichloromethyl)benzene
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.